Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside
Overview
Description
Synthesis Analysis
The synthesis of carbohydrate derivatives like Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside involves several key steps, including protection of hydroxyl groups, activation of the sugar moiety, and introduction of the phthalimido and thioglucopyranoside groups. Studies have shown the use of acetal-protecting groups for carbohydrate thioglycoside donors, highlighting the importance of selective protection and deprotection strategies in the synthesis of such complex molecules (Crich & Bowers, 2006).
Molecular Structure Analysis
The molecular structure of Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside is characterized by its beta-D-thioglucopyranoside backbone with phthalimido and acetyl groups. The configuration and conformation of these substituents are crucial for the compound's reactivity and interaction with other molecules. Crystallographic studies have provided detailed insights into the structural aspects of similar carbohydrate derivatives, revealing the significance of the anomeric effect and the stereochemistry of glycosidic linkages (Curran et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside is influenced by its functional groups. The acetyl and phthalimido groups play a pivotal role in its reactivity towards nucleophiles and electrophiles, enabling a range of chemical transformations. For instance, acetylation reactions are critical in modifying the hydroxyl groups of the sugar moiety, affecting the molecule's solubility and reactivity (Kusakiewicz-Dawid et al., 2007).
Physical Properties Analysis
The physical properties of Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. The presence of acetyl and phthalimido groups affects the compound's interactions with solvents and its phase behavior. Detailed studies on the physical properties of similar compounds can provide insights into their behavior under different conditions (Beale et al., 1971).
Chemical Properties Analysis
The chemical properties of Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside, such as acidity, basicity, and reactivity towards various reagents, are central to its applications in synthetic chemistry. The acetyl groups, in particular, can undergo hydrolysis, esterification, and other reactions that are fundamental to the synthesis of complex glycoconjugates. The phthalimido group also offers sites for further functionalization, expanding the compound's utility in synthesis (Walczyna et al., 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-ethylsulfanyloxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO9S/c1-5-33-22-17(23-20(27)14-8-6-7-9-15(14)21(23)28)19(31-13(4)26)18(30-12(3)25)16(32-22)10-29-11(2)24/h6-9,16-19,22H,5,10H2,1-4H3/t16-,17-,18-,19-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCHNHSVSFNZPW-UGVAJALESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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